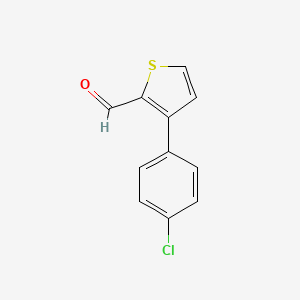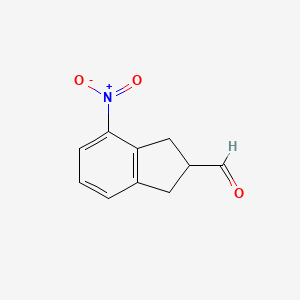![molecular formula C4H6BNO4 B13974514 [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid](/img/structure/B13974514.png)
[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid: is a boronic acid derivative featuring a unique oxazole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid typically involves the formation of the oxazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by borylation reactions to introduce the boronic acid functionality.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reagents to facilitate the formation of the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group in [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.
Substitution: The boronic acid group can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the medicinal applications of this compound includes its potential use in drug development, particularly in the synthesis of molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid involves its ability to participate in various chemical reactions due to the presence of both the oxazole ring and the boronic acid group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Vergleich Mit ähnlichen Verbindungen
[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid pinacol ester: A derivative with a pinacol protecting group.
This compound methyl ester: A methyl ester derivative.
Uniqueness: The unique combination of the oxazole ring and the boronic acid group in this compound provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C4H6BNO4 |
|---|---|
Molekulargewicht |
142.91 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid |
InChI |
InChI=1S/C4H6BNO4/c7-2-3-1-4(5(8)9)6-10-3/h1,7-9H,2H2 |
InChI-Schlüssel |
XMWMGZRSOYFFFI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NOC(=C1)CO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


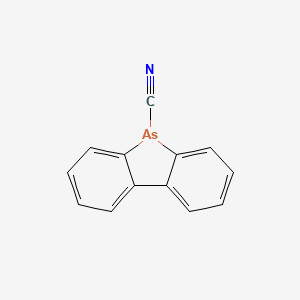
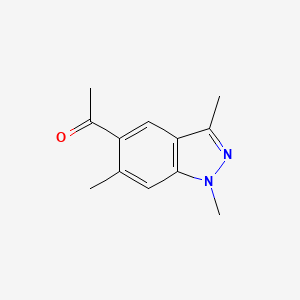
![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)


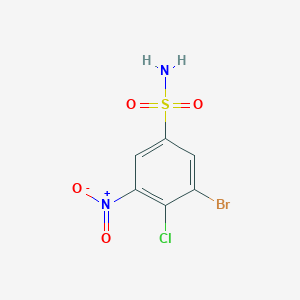
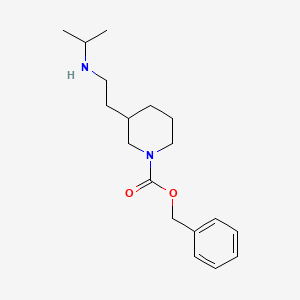
![3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine](/img/structure/B13974456.png)
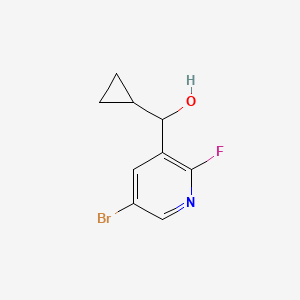
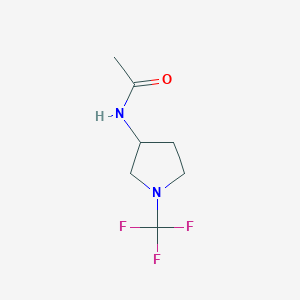
![1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde](/img/structure/B13974478.png)

